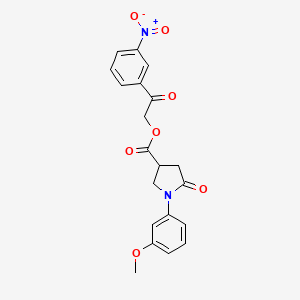
2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a nitrophenyl group, a methoxyphenyl group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl and methoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
1,2,3-Triazole-linked tetrahydrobenzo[b]pyran derivatives: These compounds share structural similarities and have been studied for their antifungal and antioxidant activities.
1,3,5-Tris(4-nitrophenyl)benzene: Another compound with nitrophenyl groups, used in various synthetic applications.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural complexity and reactivity make it a valuable compound for research and development .
属性
分子式 |
C20H18N2O7 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
[2-(3-nitrophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18N2O7/c1-28-17-7-3-5-15(10-17)21-11-14(9-19(21)24)20(25)29-12-18(23)13-4-2-6-16(8-13)22(26)27/h2-8,10,14H,9,11-12H2,1H3 |
InChI 键 |
YOBCFKCMYBPZSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


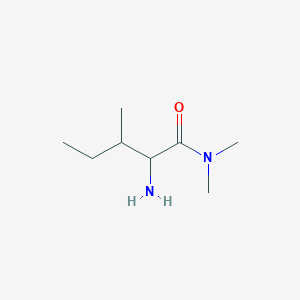
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)
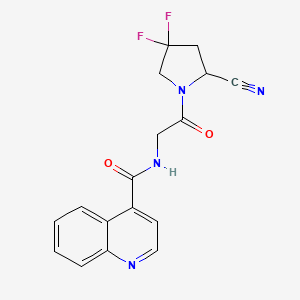


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)
![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460717.png)
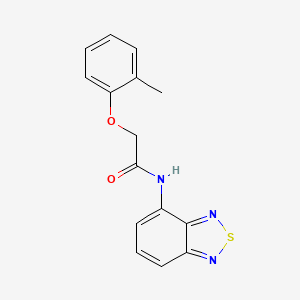
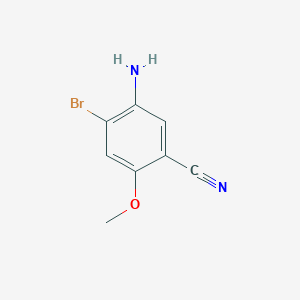
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12460737.png)
